molecular formula C8H9NO3 B1597479 4-(2-Hydroxyethyl)picolinic acid CAS No. 502509-10-6

4-(2-Hydroxyethyl)picolinic acid

Cat. No. B1597479
M. Wt: 167.16 g/mol
InChI Key: OJHBMPKDCLVQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)picolinic acid is a heterocyclic compound that belongs to the picolinic acid family . It is a pyridine carboxylate metabolite of tryptophan .


Molecular Structure Analysis

The molecular formula of 4-(2-Hydroxyethyl)picolinic acid is C8H9NO3 . Its IUPAC name is 4-(2-hydroxyethyl)-2-pyridinecarboxylic acid .


Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)picolinic acid is a solid at room temperature . It has a molecular weight of 167.16 .

Scientific Research Applications

Analytical Methods and Antioxidant Activity A critical review of analytical methods used in determining antioxidant activity highlights the significance of various tests, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. These methods, based on hydrogen atom transfer and electron transfer reactions, are essential in assessing the antioxidant capacity of complex samples. The review underscores the applicability, advantages, and limitations of these tests, providing insights into the analytical landscape of antioxidant research. These methods could potentially be applied or adapted for studying the antioxidant properties of compounds like 4-(2-Hydroxyethyl)picolinic acid (Munteanu & Apetrei, 2021).

Insights from 8-Hydroxyquinoline Derivatives Research on 8-Hydroxyquinoline, a heterocyclic scaffold with significant biological activities, provides insights into the synthetic modification of such compounds for developing potent drug molecules. This review emphasizes the metal chelation properties of 8-hydroxyquinoline derivatives, suggesting a similar potential for 4-(2-Hydroxyethyl)picolinic acid in medicinal chemistry, given its structural and functional properties (Gupta, Luxami, & Paul, 2021).

Pharmacokinetic Properties and Biological Activities A review of p-Coumaric acid and its conjugates, including their occurrence, bioavailability, and bioactivities, provides a comparative analysis of their antioxidant, anti-cancer, antimicrobial, and other biological activities. This information is crucial for understanding the pharmacokinetic behavior and the therapeutic potential of similar compounds like 4-(2-Hydroxyethyl)picolinic acid, highlighting the importance of conjugation in enhancing biological activities (Pei, Ou, Huang, & Ou, 2016).

Antioxidant Capacity Assays The chemistry behind antioxidant capacity assays, including both hydrogen atom transfer (HAT) and electron transfer (ET) based assays, is reviewed to understand the fundamental mechanisms of antioxidant action. This review could inform the development of assays for testing the antioxidant capacity of 4-(2-Hydroxyethyl)picolinic acid, facilitating a deeper understanding of its potential therapeutic benefits (Huang, Ou, & Prior, 2005).

Herbicide Toxicity and Environmental Impact The environmental impact and toxicological profile of 2,4-D herbicide are critically reviewed to highlight the ecological and human health concerns associated with its widespread use. This review points to the necessity of evaluating the environmental behavior and safety profile of chemicals like 4-(2-Hydroxyethyl)picolinic acid, emphasizing the importance of sustainable and safe chemical practices (Islam et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

4-(2-hydroxyethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBMPKDCLVQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363844
Record name 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)picolinic acid

CAS RN

502509-10-6
Record name 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyethyl)picolinic acid
Reactant of Route 3
4-(2-Hydroxyethyl)picolinic acid
Reactant of Route 4
4-(2-Hydroxyethyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxyethyl)picolinic acid
Reactant of Route 6
4-(2-Hydroxyethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.